Welcome to the BenchChem Online Store!
molecular formula C8H8ClNO3S B8315320 N-(methanesulfonyloxy)benzimidoyl chloride

N-(methanesulfonyloxy)benzimidoyl chloride

Cat. No. B8315320
M. Wt: 233.67 g/mol
InChI Key: FLHJOVVPAOPINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03983246

Procedure details

The 9.4 g of recovered benzohydroximoyl chloride was dissolved in 100 ml of anhydrous ether and the solution was cooled to -20°. To the cold solution was rapidly added 12.3 g of triethylamine. To this mixture was slowly added (during 45 minutes) a solution of 6.95 g of methanesulfonyl chloride in 50 ml of anhydrous ether. The mixture was stirred at -30° for 1 hour, then at ambient temperature for about 16 hours. The mixture was filtered and the filtrate was conconcentrated under reduced pressure to give a yellow solid. The solid was recrystallized from a benzene-hexane mixture to give 5.2 g of N-(methanesulfonyloxy)benzimidoyl chloride, m.p. 106°-108°.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
6.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:10])(=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>CCOCC>[CH3:18][S:19]([O:9][N:8]=[C:1]([Cl:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=NO)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.95 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at -30° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -20°
WAIT
Type
WAIT
Details
at ambient temperature for about 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from a benzene-hexane mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)ON=C(C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.